Cas no 737000-96-3 ((S)-(+)-2-HEXYL ISOTHIOCYANATE)

(S)-(+)-2-Hexyl isothiocyanate is a chiral organic compound characterized by its isothiocyanate functional group attached to a hexyl chain with an (S)-(+) configuration. This enantiomerically pure compound is commonly utilized in organic synthesis, particularly in the preparation of chiral thioureas and other sulfur-containing derivatives. Its high optical purity makes it valuable for asymmetric synthesis and pharmaceutical research, where stereochemical control is critical. The compound exhibits reactivity typical of isothiocyanates, enabling nucleophilic additions and cycloaddition reactions. Its well-defined stereochemistry ensures consistent performance in enantioselective applications, making it a preferred choice for researchers requiring precise chiral building blocks.
(S)-(+)-2-HEXYL ISOTHIOCYANATE structure
737000-96-3 structure
商品名:(S)-(+)-2-HEXYL ISOTHIOCYANATE
CAS番号:737000-96-3
MF:C7H13NS
メガワット:143.24982
CID:891077
PubChem ID:7016590

(S)-(+)-2-HEXYL ISOTHIOCYANATE 化学的及び物理的性質

名前と識別子

    • (S)-(+)-2-HEXYL ISOTHIOCYANATE
    • AKOS025295678
    • BP-10956
    • 737000-96-3
    • DTXSID20426869
    • (2S)-2-ISOTHIOCYANATOHEXANE
    • DB-247680
    • MDL: MFCD05664054
    • インチ: InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1
    • InChIKey: GCZWLZBNDSJSQF-ZETCQYMHSA-N
    • ほほえんだ: CCCC[C@H](C)N=C=S

計算された属性

  • せいみつぶんしりょう: 143.07700
  • どういたいしつりょう: 143.07687059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 密度みつど: 0,917 g/cm3
  • 屈折率: 1.4864
  • PSA: 44.45000
  • LogP: 2.66790
  • かんど: Moisture Sensitive

(S)-(+)-2-HEXYL ISOTHIOCYANATE セキュリティ情報

  • 危険物輸送番号:UN 2810
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26; S36/37/39
  • リスク用語:R20/21/22; R36/37/38
  • 包装カテゴリ:III
  • 危険レベル:6.1
  • 包装等級:III
  • 包装グループ:III
  • 危険レベル:6.1
  • セキュリティ用語:6.1

(S)-(+)-2-HEXYL ISOTHIOCYANATE 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-(+)-2-HEXYL ISOTHIOCYANATE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR322564-1g
(S)-(+)-2-Hexyl isothiocyanate
737000-96-3
1g
£140.00 2024-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L20067-1g
(S)-(+)-2-Hexyl isothiocyanate, 95%
737000-96-3 95%
1g
¥2328.00 2023-02-09

(S)-(+)-2-HEXYL ISOTHIOCYANATE 関連文献

(S)-(+)-2-HEXYL ISOTHIOCYANATEに関する追加情報

Chemical Profile of (S)-(+)-2-Hexyl Isothiocyanate (CAS No. 737000-96-3)

(S)-(+)-2-Hexyl Isothiocyanate, identified by the Chemical Abstracts Service Number (CAS No.) 737000-96-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its isothiocyanate functional group and a hexyl side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.

The structure of (S)-(+)-2-Hexyl Isothiocyanate consists of a central carbon atom double-bonded to a sulfur atom, which is further bonded to a nitrogen atom. The hexyl group, an alkyl chain with six carbon atoms, provides the molecule with a certain degree of lipophilicity, making it suitable for various chemical interactions. The stereochemistry of the molecule, specifically the (S)-configuration at the chiral center, plays a crucial role in its reactivity and interaction with biological systems.

Recent research has highlighted the importance of stereoselective synthesis in pharmaceutical applications. The synthesis of enantiomerically pure forms of compounds like (S)-(+)-2-Hexyl Isothiocyanate is essential for achieving desired pharmacological effects while minimizing unwanted side reactions. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to enhance the yield and purity of such compounds.

In the context of medicinal chemistry, isothiocyanates have shown promise as bioactive molecules due to their ability to interact with various biological targets. Studies have demonstrated that derivatives of isothiocyanates can exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The hexyl moiety in (S)-(+)-2-Hexyl Isothiocyanate may influence its solubility and permeability across biological membranes, thereby affecting its bioavailability and therapeutic potential.

The reactivity of isothiocyanates with nucleophiles, including amines and thiols, is well-documented. This property makes them valuable intermediates in the synthesis of more complex molecules, such as peptidomimetics and heterocyclic compounds. The use of (S)-(+)-2-Hexyl Isothiocyanate in these reactions can lead to the formation of stereodefined products, which are crucial for developing novel therapeutic agents.

Advances in computational chemistry have also contributed to a deeper understanding of the interactions between isothiocyanates and biological targets. Molecular modeling techniques allow researchers to predict binding affinities and identify potential drug candidates more efficiently. The specific conformational preferences and binding modes of (S)-(+)-2-Hexyl Isothiocyanate can be elucidated using these tools, providing insights into its mechanism of action.

The pharmaceutical industry continues to explore new applications for compounds like (S)-(+)-2-Hexyl Isothiocyanate. Its unique structural features make it a valuable building block for drug discovery programs targeting various diseases. Additionally, its role in material science has not been overlooked, with potential uses in polymer chemistry and functional materials.

In conclusion, (S)-(+)-2-Hexyl Isothiocyanate (CAS No. 737000-96-3) represents a fascinating compound with broad applications in chemistry and medicine. Its stereochemistry, reactivity, and potential biological activities make it a subject of intense research interest. As synthetic methodologies and computational tools continue to evolve, the understanding and utilization of such compounds will undoubtedly expand, leading to new breakthroughs in pharmaceuticals and materials science.

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